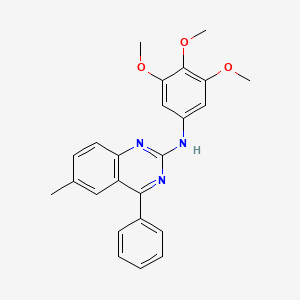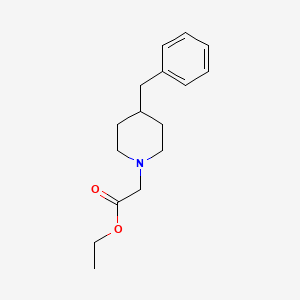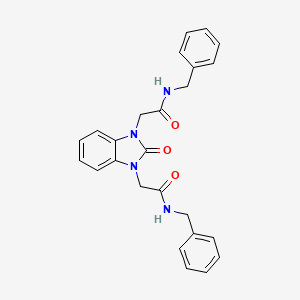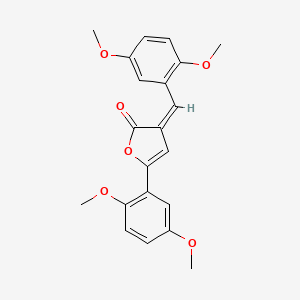
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine
Descripción general
Descripción
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine, also known as AG-1478, is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It has been widely used in scientific research to investigate the role of EGFR in various physiological and pathological processes.
Mecanismo De Acción
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine selectively inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This prevents the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways. By inhibiting EGFR, 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine can block cell proliferation, induce apoptosis, and inhibit angiogenesis.
Biochemical and Physiological Effects:
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation and survival of cancer cells, induce apoptosis, and inhibit angiogenesis. 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine can also modulate the expression of various genes involved in cell signaling and metabolism. In addition, 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine has several advantages for lab experiments. It is a highly selective inhibitor of EGFR and has a well-defined mechanism of action. It has been extensively studied and its effects on various cell lines and signaling pathways are well-established. However, 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine also has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. It also has a short half-life in vivo, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for the use of 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine in scientific research. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine. Another area of interest is the investigation of the role of EGFR in other physiological and pathological processes, such as wound healing, inflammation, and neurodegenerative diseases. Finally, the use of 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine in combination with other drugs or therapies may provide new avenues for the treatment of cancer and other diseases.
Aplicaciones Científicas De Investigación
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine has been extensively used in scientific research to investigate the role of EGFR in cancer, wound healing, and other physiological processes. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)-2-quinazolinamine has also been used to study the effect of EGFR on wound healing and tissue regeneration. Additionally, it has been used to investigate the role of EGFR in various signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Propiedades
IUPAC Name |
6-methyl-4-phenyl-N-(3,4,5-trimethoxyphenyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-15-10-11-19-18(12-15)22(16-8-6-5-7-9-16)27-24(26-19)25-17-13-20(28-2)23(30-4)21(14-17)29-3/h5-14H,1-4H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGQAHRXLUIQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B3457369.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3457372.png)
![2-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3457386.png)

![2-(4-bromophenyl)-5-[(2-chloro-6-fluorobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B3457393.png)

![2-(2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3457410.png)
![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B3457411.png)
![3-(2-furyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B3457412.png)
![4-({6-[(2,5-dimethoxyphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3457420.png)
![2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457422.png)


![N-{4-[(6-chloro-4-phenyl-2-quinazolinyl)amino]phenyl}acetamide](/img/structure/B3457447.png)